molecular formula C18H17N3O4 B5637794 1,3,3-TRIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

1,3,3-TRIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

Cat. No.: B5637794
M. Wt: 339.3 g/mol
InChI Key: NISJTNNYIYXNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3-Trimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound with the molecular formula C18H17N3O4 It is characterized by a quinoxalinone core structure substituted with a nitrobenzoyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-trimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzoyl chloride with 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 1,3,3-Trimethyl-4-(3-aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one.

    Reduction: Quinoxaline derivatives.

    Substitution: Various substituted quinoxalinone derivatives.

Scientific Research Applications

1,3,3-Trimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one: Similar structure but lacks the nitro group.

    1,3,3-Trimethyl-4-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one: Similar structure with the nitro group in a different position.

Uniqueness

1,3,3-Trimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

1,3,3-trimethyl-4-(3-nitrobenzoyl)quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-18(2)17(23)19(3)14-9-4-5-10-15(14)20(18)16(22)12-7-6-8-13(11-12)21(24)25/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISJTNNYIYXNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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